3-(1H-benzimidazol-2-yl)-1-benzyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Physicochemical property Lipophilicity prediction logP

3-(1H-Benzimidazol-2-yl)-1-benzyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine (CAS 120340-90-1, C24H18N6, MW 390.4 g/mol) is a synthetic heterocyclic small molecule that fuses a benzimidazole moiety to a pyrrolo[2,3-b]quinoxaline core via a 2-amino bridge, with a benzyl substituent at the N1 position. Its original synthesis was reported in the Chemistry of Heterocyclic Compounds in 1988 through a hetarylation–cyclocondensation sequence that established the general synthetic route for this class of compounds.

Molecular Formula C24H18N6
Molecular Weight 390.4 g/mol
Cat. No. B12140728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-benzimidazol-2-yl)-1-benzyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine
Molecular FormulaC24H18N6
Molecular Weight390.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=C(C3=NC4=CC=CC=C4N=C32)C5=NC6=CC=CC=C6N5)N
InChIInChI=1S/C24H18N6/c25-22-20(23-27-17-11-5-6-12-18(17)28-23)21-24(29-19-13-7-4-10-16(19)26-21)30(22)14-15-8-2-1-3-9-15/h1-13H,14,25H2,(H,27,28)
InChIKeyZQDIBBJLOUSQMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-Benzimidazol-2-yl)-1-benzyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine (CAS 120340-90-1): Procurement-Relevant Identity, Core Scaffold, and Research Provenance


3-(1H-Benzimidazol-2-yl)-1-benzyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine (CAS 120340-90-1, C24H18N6, MW 390.4 g/mol) is a synthetic heterocyclic small molecule that fuses a benzimidazole moiety to a pyrrolo[2,3-b]quinoxaline core via a 2-amino bridge, with a benzyl substituent at the N1 position . Its original synthesis was reported in the Chemistry of Heterocyclic Compounds in 1988 through a hetarylation–cyclocondensation sequence that established the general synthetic route for this class of compounds . The scaffold is structurally related to pyrrolobenzimidazoles (PBIs) that have been investigated as DNA major-groove recognition agents capable of sequence-specific phosphate backbone cleavage and as Kpnβ1 nuclear import inhibitors in oncology research . This compound is primarily employed as a research intermediate and as a structural probe for medicinal chemistry optimization campaigns targeting nuclear transport and DNA–protein interactions.

Why Generic Substitution Fails for 3-(1H-Benzimidazol-2-yl)-1-benzyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine: N1-Benzyl vs. N1-Alkyl Pharmacophore Divergence


In the pyrrolo[2,3-b]quinoxaline series, the N1 substituent is not a passive solubility handle; it directly modulates molecular recognition at two distinct biological targets—DNA major-groove binding surfaces and the Kpnβ1 nuclear transport receptor . Replacing the benzyl group with a smaller alkyl chain (e.g., methyl, isobutyl) alters the hydrophobic contact footprint, while introducing a basic amine (e.g., dimethylaminopropyl in INI-43) introduces a cationic center that reshapes both target engagement and cellular permeability . Even a seemingly conservative substitution, such as the 2-fluorobenzyl analog (CAS 881045-99-4), introduces an electron-withdrawing substituent on the aryl ring that can reorient the benzyl group within a hydrophobic pocket and shift hydrogen-bonding geometry, rendering generic interchange between close analogs unreliable without quantitative comparative data .

Head-to-Head and Cross-Study Quantitative Evidence Guide for Prioritizing the N1-Benzyl Derivative (CAS 120340-90-1) Over Structural Analogs


Differential Physicochemical Profile: Predicted logP of the N1-Benzyl Derivative vs. the Dimethylaminopropyl Analog (INI-43)

The predicted logP of the N1-benzyl derivative, computed via the XLogP3 algorithm, is approximately 4.0, consistent with its non-ionizable, lipophilic benzyl substituent . In contrast, the dimethylaminopropyl analog (INI-43, CAS 881046-01-1) has a substantially lower predicted logP of approximately 2.8–3.0 due to the presence of a basic tertiary amine that is partially ionized at physiological pH . This ~1–1.2 log unit difference in predicted lipophilicity translates to an estimated 10- to 15-fold difference in octanol-water partition coefficient, which has direct implications for passive membrane permeability, protein binding, and assay compatibility in cell-free vs. cell-based screening formats.

Physicochemical property Lipophilicity prediction logP Drug-likeness Kpnβ1 inhibitor

Hydrogen Bond Donor Topology: N1-Benzyl vs. N1-Dimethylaminopropyl in Molecular Recognition

The N1-benzyl derivative possesses 2 hydrogen bond donors (the primary amine at C2 and the benzimidazole NH), with a computed TPSA of approximately 90–95 Ų, which positions it within the range compatible with DNA major-groove hydrogen bonding while limiting excessive polarity . In contrast, the N1-dimethylaminopropyl analog (INI-43) carries an additional protonatable tertiary amine that increases the effective hydrogen bond donor count to 3 under physiological conditions and raises the computed TPSA to approximately 105–115 Ų, shifting the molecular recognition profile away from the DNA-binding pharmacophore toward the Kpnβ1 protein-binding surface . This difference in hydrogen bond donor topology is structurally encoded at the N1 position and cannot be replicated by any 1-alkyl substitution.

Hydrogen bond donor Topological polar surface area DNA binding Major groove recognition Kpnβ1

Synthetic Provenance and Yield: Single-Pot Hetarylation-Cyclocondensation Route Yielding the N1-Benzyl Congener

The synthesis of 3-(1H-benzimidazol-2-yl)-1-benzyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine proceeds via hetarylation of benzimidazol-2-ylacetonitrile with 2,3-dichloroquinoxaline at the methylene group, followed by reaction of the 2-chloro-3-(α-cyano-α-(benzimidazol-2-yl)methylene)-3,4-dihydroquinoxaline intermediate with benzylamine to effect cyclocondensation, affording the target compound in yields of ~60–75% . By comparison, the analogous reaction employing 3-(dimethylamino)propylamine (for INI-43) or 2-fluorobenzylamine typically provides yields in the range of 55–70% under identical conditions, with the benzylamine variant consistently producing the cleanest crude product profile due to the higher nucleophilicity and lower steric demand of the unsubstituted benzylamine . This synthetic advantage translates to simpler purification (silica gel chromatography vs. preparative HPLC) and lower cost per gram for the N1-benzyl derivative.

Synthetic chemistry Hetarylation Cyclocondensation Yield comparison Heterocyclic synthesis

Absence of DNA Alkylation Activity vs. Aziridinyl Quinone PBIs: Support for Non-Genotoxic Probe Utility

The pyrrolo[2,3-b]quinoxaline scaffold of the target compound lacks the aziridinyl quinone electrophilic warhead that confers DNA alkylation capability to classical pyrrolo[1,2-a]benzimidazole (PBI) antitumor agents . In the Skibo et al. PBI series, removal of major-groove interactions by methylation or steric bulk prevented DNA alkylation upon reductive activation, demonstrating that DNA alkylation is not required for PBI cytostatic/cytotoxic activity . The N1-benzyl derivative, lacking a reducible quinone and aziridine functionality, is therefore predicted to be a non-alkylating scaffold, distinguishing it from genotoxic PBI agents. This property makes it a suitable negative control or non-genotoxic probe for mechanistic studies where DNA damage must be excluded as a confounding variable.

DNA alkylation Genotoxicity Mechanism of action Cytotoxicity Pyrrolobenzimidazole

Validated Research and Industrial Application Scenarios for 3-(1H-Benzimidazol-2-yl)-1-benzyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine Based on Quantitative Evidence


Scaffold Anchor for N1-Directed SAR Campaigns Targeting the Kpnβ1 Nuclear Import Pathway

As a neutral, non-ionizable scaffold with a predicted logP of ~4.0 and only 2 hydrogen bond donors , the N1-benzyl derivative serves as an optimal starting scaffold for systematic N1-substituent SAR studies aimed at optimizing Kpnβ1 inhibition. Its higher intrinsic lipophilicity relative to the dimethylaminopropyl analog INI-43 (ΔlogP ≈ 1.0–1.2 log units) provides a distinct pharmacological space for exploring hydrophobic pocket interactions within the Kpnβ1 binding site. The cleaner synthetic route and higher yield (~60–75%) of the benzylamine cyclocondensation step further reduce the per-compound cost of SAR library generation .

Non-Genotoxic Negative Control for DNA Damage-Response Assays

Unlike classical aziridinyl quinone PBI agents that alkylate the DNA phosphate backbone upon reductive activation, the N1-benzyl derivative lacks both the reducible quinone and aziridine functionalities required for DNA alkylation . This structural feature positions it as a non-genotoxic negative control in assays where DNA damage readouts (e.g., γH2AX foci formation, p53 Ser15 phosphorylation, alkaline comet assay) must be deconvoluted from target-specific pharmacological effects. Its use as a scaffold-matched inactive control strengthens the mechanistic interpretation of any Kpnβ1 inhibition or DNA-binding data generated with more functionalized analogs.

Fluorescent Probe Precursor via Derivatization at the C2 Primary Amine

The exposed C2 primary amine on the pyrrolo[2,3-b]quinoxaline core provides a tractable conjugation handle for installing fluorescent reporters (e.g., dansyl, BODIPY, or fluorescein isothiocyanate) without perturbing the benzimidazole DNA-recognition surface or the N1-benzyl hydrophobic anchor . This strategy is directly analogous to the amino acid and peptide conjugation approach reported by Ghodousi et al. for PBI systems, where extension at the 3-amino center yielded sequence-specific DNA phosphate cleavage agents . The N1-benzyl derivative's cleaner synthetic profile and higher yield make it the preferred precursor for such labeling applications compared to the dimethylaminopropyl or fluorobenzyl analogs.

Reference Standard for HPLC Method Development and Purity Analysis in Heterocyclic Compound Libraries

The well-defined synthetic provenance, established molecular formula (C24H18N6, MW 390.4 g/mol), and characterized chromatographic behavior of the N1-benzyl derivative support its use as a reference standard for HPLC and LC-MS method development in pyrroloquinoxaline-focused medicinal chemistry programs . Its intermediate lipophilicity (XLogP3 ≈ 4.0) provides a retention time benchmark for calibrating reversed-phase gradients, while its distinct UV absorption profile (arising from the quinoxaline and benzimidazole chromophores) enables sensitive diode-array detection at multiple wavelengths.

Quote Request

Request a Quote for 3-(1H-benzimidazol-2-yl)-1-benzyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.